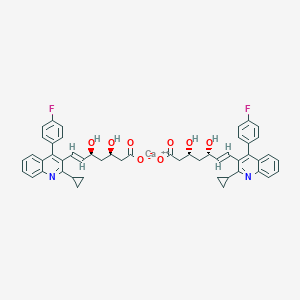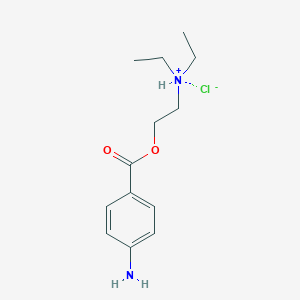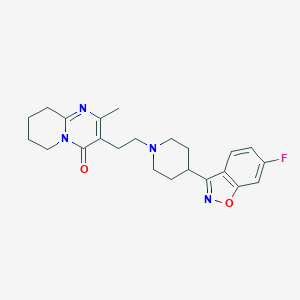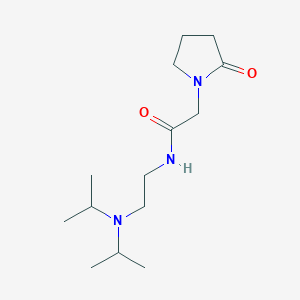
Pitavastatin hemicalcium
描述
Pitavastatin hemicalcium, known under brand names such as Livalo® and Livazo®, is a competitive inhibitor of the enzyme HMG-CoA reductase. This class of drugs is commonly referred to as statins, which are widely used to reduce elevated levels of cholesterol in the blood, specifically targeting low-density lipoprotein cholesterol (LDL-C) in patients with primary hypercholesterolemia and mixed dyslipidemia (Hoy, 2017).
Synthesis Analysis
The synthesis of pitavastatin involves complex chemical processes aimed at creating the active hemicalcium salt form, designed to inhibit cholesterol synthesis effectively. This synthesis process is tailored to achieve high purity and stability of the compound, ensuring its efficacy and safety for medical use.
Molecular Structure Analysis
Pitavastatin's molecular structure is characterized by its unique configuration that allows for effective binding and inhibition of the HMG-CoA reductase enzyme. This interaction is critical for its lipid-lowering effect, as it directly impacts the cholesterol synthesis pathway in the liver.
Chemical Reactions and Properties
As a lipophilic statin, pitavastatin undergoes various chemical reactions within the body, including metabolism primarily through conjugation rather than oxidation, which distinguishes it from other statins. This property minimizes drug-drug interactions and contributes to its safety profile (Minushkina & Zateyshchikov, 2021).
科学研究应用
Pharmacokinetics and Genetic Factors : A study by Chung et al. (2005) investigated the effects of OATP1B1 genetic variants on the pharmacokinetics of pitavastatin, highlighting the role of genetic factors in drug metabolism and efficacy.
Clinical Efficacy in Hypercholesterolemia : Saito et al. (2002) conducted a randomized trial comparing pitavastatin with pravastatin, demonstrating its efficacy in reducing low-density lipoprotein cholesterol (LDL-C) in hypercholesterolemic patients.
Method Development for Clinical Studies : Lv et al. (2007) developed an HPLC-ESI-MS/MS method for determining pitavastatin in human plasma, enabling accurate measurement for clinical pharmacokinetic studies.
Mechanisms of Anti-inflammatory Actions : Research by Jing et al. (2017) focused on pitavastatin's effect on endothelial NO synthase (eNOS) and miR-155 in lipopolysaccharide-stimulated human umbilical vein endothelial cells, shedding light on its anti-inflammatory mechanisms.
Comparison with Other Statins : Da Silva (2011) discussed the efficacy and tolerability of pitavastatin compared to other statins, highlighting its unique properties and potential benefits in hyperlipidemic patients.
Intensive Lipid Lowering and Safety : Hayashi et al. (2007) provided insights into pitavastatin's potent lipid-lowering effects and its safety profile, particularly in relation to minimal metabolism by cytochrome P450 enzymes.
Role in Dyslipidemia and Lipid Goals : Saito (2009) appraised pitavastatin's role in treating dyslipidemias, emphasizing its LDL-C-reducing activity and favorable safety profile.
Activation of Endothelial Nitric Oxide Synthase : Wang et al. (2005) explored how pitavastatin activates endothelial nitric oxide synthase through the PI3K-AKT pathway, contributing to endothelial cell function.
Effects on Macrophage Type B Scavenger Receptor, CD36 : Han et al. (2004) studied pitavastatin's effect on CD36 expression by murine macrophages, indicating its potential in modulating atherosclerotic foam cell formation.
Neuroprotective Effects : Kumagai et al. (2004) found that pitavastatin reduced hippocampal damage after transient cerebral ischemia in gerbils, suggesting its neuroprotective potential.
未来方向
属性
IUPAC Name |
calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGYHLPFVJEAOC-FFNUKLMVSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H46CaF2N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046448 | |
| Record name | Pitavastatin calcium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
881.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pitavastatin calcium | |
CAS RN |
147526-32-7 | |
| Record name | Pitavastatin calcium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147526327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pitavastatin calcium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Monocalcium bis{(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoate} | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PITAVASTATIN CALCIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYD54XEG3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)


